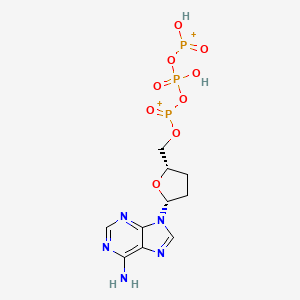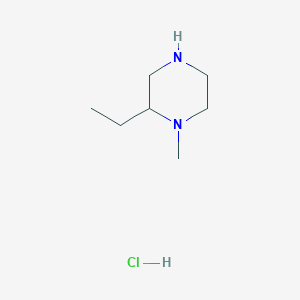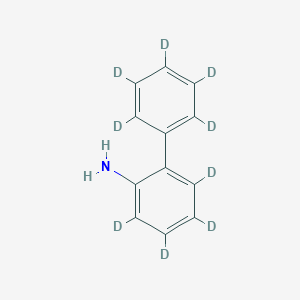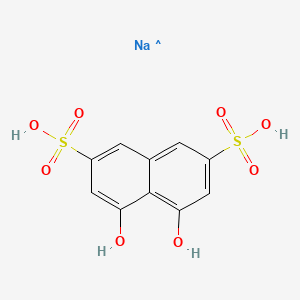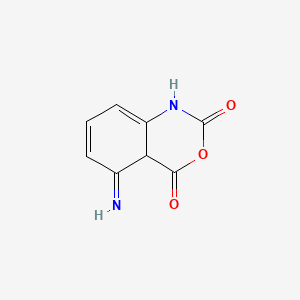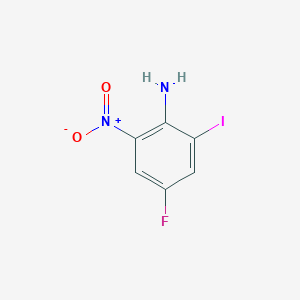
4-Fluoro-2-iodo-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-iodo-6-nitroaniline is an organic compound with the molecular formula C6H4FIN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-6-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-fluoroaniline to introduce the nitro group, followed by iodination to introduce the iodine atom. The reaction conditions often require the use of strong acids and oxidizing agents to facilitate the nitration and iodination processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and iodination reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-fluoro-2-iodo-6-aminoaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-iodo-6-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-6-nitroaniline depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of the nitro group can facilitate interactions with electron-rich sites, while the iodine and fluorine atoms can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-nitroaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-4-nitroaniline: Lacks the fluorine atom, affecting its electronic properties and reactivity.
4-Fluoro-2-iodoaniline: Lacks the nitro group, reducing its potential for oxidation and reduction reactions.
Uniqueness
4-Fluoro-2-iodo-6-nitroaniline is unique due to the presence of all three substituents (fluorine, iodine, and nitro groups) on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
153505-44-3 |
|---|---|
Molecular Formula |
C6H4FIN2O2 |
Molecular Weight |
282.01 g/mol |
IUPAC Name |
4-fluoro-2-iodo-6-nitroaniline |
InChI |
InChI=1S/C6H4FIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 |
InChI Key |
SPBHPTFZEAUROH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[18-(2-Carboxyethyl)-7-ethenyl-12-(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12340459.png)
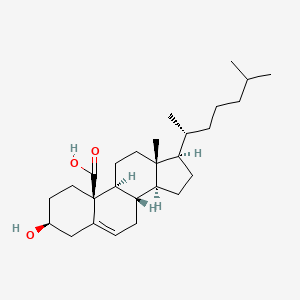
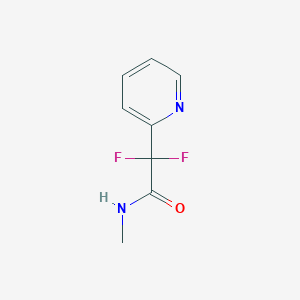
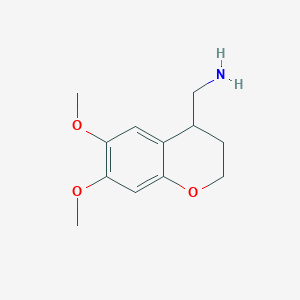

![2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)

![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)
![ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)
